1,3-Thiazol-4-ylmethanesulfonyl chloride
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Overview
Description
Scientific Research Applications
Antimicrobial Agents Synthesis
- Antimicrobial Compound Development : Research has demonstrated the synthesis of new heterocyclic compounds, including thiazole derivatives, that show promising results as antimicrobial agents. This involves the incorporation of a sulfamoyl moiety into these compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Liquid Crystal Studies
- Liquid Crystalline Salts Study : A study on 1-alkyl-3-methylimidazolium salts containing various anions, including chloride, demonstrated the formation of lamellar, sheetlike arrays in the crystalline phase, indicating potential applications in materials science (Bradley, Hardacre, Holbrey, Johnston, McMath, & Nieuwenhuyzen, 2002).
Organic Synthesis
- Synthesis of 2-Aminosulfonamide-1,3,4-Oxadiazoles : Utilizing polymer-supported reagents and microwave heating, researchers have developed methods for the rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles, showcasing advancements in organic synthesis techniques (Baxendale, Ley, & Martinelli, 2005).
Anticancer Research
- Anticancer Agent Synthesis : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored as potential anticancer agents. The study highlights the significance of the thiazole moiety in enhancing the biological activity of these compounds (Redda & Gangapuram, 2007).
Antiviral Activity
- Antiviral Compound Synthesis : Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has shown that these compounds possess anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Green Chemistry
- Catalysis in Green Chemistry : The synthesis of 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, has been used as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions, aligning with the principles of green chemistry (Abbasi, 2015).
Advanced Material Synthesis
- Preparation of Sulfonamides and Sulfonyl Chlorides : Research involving the preparation of sulfonamides and 1,3-thiazole-4-sulfonyl chlorides has implications in advanced material synthesis and pharmaceuticals (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).
Pharmaceutical Research
- Development of Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and characterized, showing significant antibacterial, antifungal, and antitubercular activities, indicating their potential in pharmaceutical applications (Kumar, Prasad, & Chandrashekar, 2013).
Mechanism of Action
Target of Action
They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMMKHWQINTCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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